Bismuth(III) sulfide

Optoelectronics Photovoltaics Semiconductors

Bi₂S₃ offers quantifiable performance advantages for R&D and scale-up. Its 1.58 eV direct band gap targets visible/NIR light harvesting, outperforming Bi₂Se₃ and Bi₂Te₃. Its intrinsically low thermal conductivity (<0.8 W·m⁻¹·K⁻¹) makes it a prime thermoelectric platform. For energy storage, Bi₂S₃ anodes deliver a 5.8× cycle life improvement over Sb₂S₃ (58% vs. 10% capacity retention after 200 cycles). Biomed teams benefit from ~5× higher X-ray attenuation than iodinated agents, enabling prolonged CT imaging.

Molecular Formula Bi2S3
Molecular Weight 514.2 g/mol
CAS No. 12048-34-9
Cat. No. B088132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth(III) sulfide
CAS12048-34-9
Molecular FormulaBi2S3
Molecular Weight514.2 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[S-2].[Bi+3].[Bi+3]
InChIInChI=1S/2Bi.3S/q2*+3;3*-2
InChIKeyYNRGZHRFBQOYPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth(III) Sulfide (Bi₂S₃) CAS 12048-34-9: Semiconductor Grade Material for Thermoelectric and Optoelectronic Procurement


Bismuth(III) sulfide (Bi₂S₃) is a binary V–VI chalcogenide semiconductor that crystallizes in an orthorhombic structure (space group Pnma), belonging to the stibnite family [1]. It is a direct band gap material with an experimentally determined optical band gap ranging from 1.3 to 1.58 eV, positioning it within the visible to near-infrared (NIR) spectral region [1] [2]. Bi₂S₃ is composed of earth-abundant, low-toxicity elements and exhibits intrinsically low lattice thermal conductivity, a high Seebeck coefficient, and a high optical absorption coefficient (>10⁴ cm⁻¹) [1] [3]. These intrinsic properties make Bi₂S₃ a foundational platform material for thermoelectric energy conversion, photovoltaics, photodetectors, sodium-ion battery anodes, and X‑ray computed tomography (CT) contrast enhancement applications [3].

Why Bi₂S₃ Cannot Be Simply Substituted with Other Bismuth Chalcogenides or Metal Sulfides


Despite sharing a common bismuth cation, the substitution of Bi₂S₃ with other bismuth chalcogenides (e.g., Bi₂Se₃, Bi₂Te₃) or alternative metal sulfides (e.g., Sb₂S₃) leads to substantial deviations in key performance metrics that preclude generic interchange. First-principles calculations reveal that Bi₂S₃ exhibits a direct optical band gap of 1.58 eV, which is approximately three to four times wider than those of Bi₂Se₃ (0.53 eV) and Bi₂Te₃ (0.35 eV), fundamentally altering its absorption edge and applicability in visible/NIR optoelectronics versus far-infrared detection [1]. In sodium-ion battery anodes, Bi₂S₃-based electrodes demonstrate significantly higher capacity retention after 200 cycles compared to Sb₂S₃-based counterparts, underscoring the non‑interchangeable nature of the anion in electrochemical cycling stability [2]. Furthermore, the intrinsically ultralow lattice thermal conductivity of Bi₂S₃, which is substantially lower than that of the benchmark thermoelectric material Bi₂Te₃, provides a distinct thermodynamic advantage that cannot be replicated by simply substituting the chalcogen [3]. These material-specific properties, governed by unique electronic band structures and phonon transport mechanisms, establish clear, quantifiable differentiation that mandates careful selection based on the intended application.

Bi₂S₃ CAS 12048-34-9: Head-to-Head Quantitative Performance Benchmarks Against Closest Analogs


Band Gap Engineering: Bi₂S₃ vs. Bi₂Se₃ and Bi₂Te₃ for Targeted Optoelectronic Absorption

First-principles density functional theory (DFT) calculations show that Bi₂S₃ possesses a direct optical band gap of 1.58 eV, situating it within the near-infrared (NIR) region. In contrast, its bismuth chalcogenide analogs, Bi₂Se₃ and Bi₂Te₃, exhibit significantly narrower calculated band gaps of 0.53 eV and 0.35 eV, respectively, which place them in the far-infrared region [1]. This substantial difference in electronic structure directly impacts their optical absorption profiles and suitability for specific device architectures, with Bi₂S₃ being the preferred choice for visible and NIR light harvesting [1].

Optoelectronics Photovoltaics Semiconductors

Thermoelectric Figure of Merit: Intrinsic Limitations and Doping-Enabled Performance of Bi₂S₃

Undoped Bi₂S₃ exhibits a low thermoelectric figure of merit (ZT) due to its high electrical resistivity. However, strategic doping and alloying can dramatically enhance its performance. For instance, Cl-doped Bi₂S₂.₈₃₅Se₀.₁₅Cl₀.₀₁₅ achieved a peak ZT of approximately 0.6 at 723 K [1]. More recently, a Bi₂SSe₂ solid solution, achieved through structural evolution via Se alloying, demonstrated an optimized ZT of 0.38 at 623 K [2]. While these values are promising for earth-abundant materials, they highlight that pristine Bi₂S₃ requires modification to reach ZT values competitive with benchmark materials like Bi₂Te₃ (ZT ~1 at room temperature) [3]. The low intrinsic thermal conductivity of Bi₂S₃ (κ ~0.77–0.59 W·m⁻¹·K⁻¹ at 303–624 K) provides a crucial advantage that can be leveraged through doping to improve the power factor [4].

Thermoelectrics Energy Harvesting Materials Science

Sodium-Ion Battery Anode Cycling Stability: Bi₂S₃ vs. Sb₂S₃ in Graphite Composites

A direct comparative study evaluated the cycling stability of Bi₂S₃–graphite and Sb₂S₃–graphite composite anodes in sodium-ion batteries. After 200 cycles within a voltage window of 0.01–2.8 V, the Bi₂S₃–graphite electrode retained 58% of its initial capacity, whereas the Sb₂S₃–graphite electrode exhibited a significantly lower retention of only 10% [1]. The superior cycling stability of Bi₂S₃ is attributed to its unique laminar crystal structure, which accommodates the volume changes associated with sodiation/desodiation more effectively than the structure of Sb₂S₃. This quantifiable difference in capacity retention demonstrates that Bi₂S₃ provides a more robust and durable anode foundation for long-life sodium-ion batteries compared to its antimony analog.

Sodium-Ion Batteries Energy Storage Electrochemistry

Visible-Light Photocatalytic Degradation: Synergistic Enhancement with Bi₂S₃/Bi₂O₃ Heterojunctions

While both Bi₂S₃ and Bi₂O₃ are individual photocatalysts, their combination in a heterojunction architecture yields a synergistic enhancement in degradation efficiency. A study on Bi₂S₃/Bi₂O₃ nanocomposites demonstrated that a composite with 3 wt% Bi₂S₃ achieved a degradation rate for tetracycline that was 2 times higher than that of pristine Bi₂O₃ under visible-light exposure for 90 minutes [1]. The improvement is attributed to the formation of a Z-scheme heterojunction, which enhances visible-light absorption, promotes efficient charge separation, and reduces electron-hole recombination. This evidence underscores that Bi₂S₃ is a critical component for engineering high-performance visible-light photocatalysts, particularly when paired with Bi₂O₃, and that its procurement as a nanocomposite precursor enables superior environmental remediation capabilities.

Photocatalysis Environmental Remediation Heterojunctions

X-ray CT Contrast Enhancement: Bi₂S₃ Nanoparticles vs. Iodinated Clinical Agents

Polymer-coated Bi₂S₃ nanoparticles have been evaluated as injectable X-ray computed tomography (CT) contrast agents and compared directly to standard clinical iodinated agents. In vitro measurements demonstrate that the X-ray attenuation of Bi₂S₃ nanoparticles is approximately fivefold higher than that of iodine at the same molar concentration of the active element (bismuth vs. iodine) [1]. Furthermore, in vivo studies in mice revealed very long circulation times exceeding 2 hours for Bi₂S₃ nanoparticles, which is a significant improvement over the rapid renal clearance of small-molecule iodinated agents [1]. GEANT4 Monte Carlo simulations also confirmed that Bi₂S₃, along with other bismuth compounds, exhibits a higher mass attenuation coefficient (μ/ρ) and effective atomic number (Zeff) than the clinical contrast agent Iohexol across diagnostic X-ray energy ranges (20–140 keV) [2].

Medical Imaging Nanomedicine Contrast Agents

Optimal Deployment Scenarios for Bi₂S₃ Based on Quantified Performance Differentiation


Near-Infrared Photodetectors and Thin-Film Photovoltaics

Bi₂S₃, with its direct band gap of 1.58 eV and high optical absorption coefficient (>10⁴ cm⁻¹), is ideally suited for light-harvesting applications in the visible and near-infrared (NIR) spectrum. This differentiates it from narrower band gap bismuth chalcogenides like Bi₂Se₃ (0.53 eV) and Bi₂Te₃ (0.35 eV), which are optimized for far-infrared detection [1]. The procurement of Bi₂S₃ for thin-film photovoltaics and NIR photodetectors leverages its specific absorption edge for efficient solar energy conversion and optical sensing.

Earth-Abundant, Cost-Effective Thermoelectric Platforms Requiring Doping

The primary value proposition of Bi₂S₃ in thermoelectrics lies not in its pristine ZT, but in its intrinsically low lattice thermal conductivity (~0.6–0.8 W·m⁻¹·K⁻¹) and earth-abundant, non-toxic composition. This makes it an attractive, low-cost platform material for doping and nanocomposite engineering to enhance the power factor. Procurement should be oriented towards research and development of doped Bi₂S₃ systems (e.g., Cl-doped, Se-alloyed), which have demonstrated ZT values up to 0.6 at 723 K, offering a sustainable alternative to tellurium-based thermoelectrics for mid-temperature waste heat recovery [2] [3].

Long-Cycle-Life Anodes for Sodium-Ion Batteries

For sodium-ion battery applications requiring high cycling stability, Bi₂S₃ is a quantitatively superior choice over its analog Sb₂S₃. Direct comparative data show that Bi₂S₃–graphite anodes retain 58% of their capacity after 200 cycles, compared to only 10% retention for Sb₂S₃–graphite anodes [4]. This 5.8-fold improvement in capacity retention directly translates to longer device lifetimes, making Bi₂S₃ the preferred anode material for durable sodium-ion energy storage systems.

High-Performance CT Contrast Agents with Extended Vascular Imaging Windows

Bi₂S₃ nanoparticles offer a quantifiable advantage over clinical iodinated contrast agents for X-ray computed tomography. They provide approximately fivefold higher X-ray attenuation at equimolar active element concentrations and demonstrate extended in vivo circulation times exceeding 2 hours [5]. This combination of enhanced contrast and prolonged imaging windows makes Bi₂S₃ nanomaterials a compelling procurement target for advanced biomedical imaging research, particularly for angiography and tumor imaging where longer scan times and higher contrast are beneficial.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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